ZYF0033

Beschreibung

BenchChem offers high-quality ZYF0033 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZYF0033 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

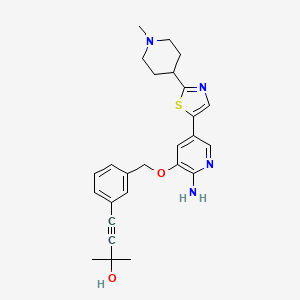

4-[3-[[2-amino-5-[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNWUKRWOQERPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZYF0033: A Deep Dive into its Mechanism of Action as a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZYF0033 is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), functions as a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, ZYF0033 effectively dismantles a key immunosuppressive checkpoint within T cells, thereby enhancing anti-tumor immune responses. This technical guide elucidates the core mechanism of action of ZYF0033, detailing the underlying signaling pathways, experimental validation, and quantitative metrics of its activity.

Core Mechanism of Action: Inhibition of the HPK1-SLP76 Axis

The primary mechanism of action of ZYF0033 is the direct inhibition of the kinase activity of HPK1. In the context of T-cell activation, TCR engagement triggers a signaling cascade that is negatively modulated by HPK1. Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an essential adaptor protein in the TCR signaling pathway, at the serine 376 residue (pSLP76 Ser376). This phosphorylation event serves as a negative feedback mechanism, dampening T-cell activation.

ZYF0033, by binding to the ATP-binding site of HPK1, prevents this phosphorylation of SLP-76. The abrogation of this inhibitory signal leads to a more robust and sustained T-cell activation, characterized by increased proliferation, enhanced effector functions, and greater anti-tumor activity.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by ZYF0033:

Quantitative Analysis of ZYF0033 Activity

The potency and efficacy of ZYF0033 have been quantified through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Substrate | IC50 (nM) | Reference |

| HPK1 (MAP4K1) | Biochemical Kinase Assay | Myelin Basic Protein (MBP) | < 10 | [1][2] |

Table 2: Cellular Activity

| Assay | Cell Type | Metric | ZYF0033 Concentration | Result | Reference |

| SLP76 Phosphorylation | Human T-cells | Reduction of pSLP76 (Ser376) | 100 nM | Successful decrease | [1][2] |

| T-Cell Proliferation | Human CD4+ and CD8+ T-cells | Increased Proliferation | Not Specified | Significant increase | [1][2] |

| Cytokine Secretion | Bone-marrow-derived DCs | IFN-γ Secretion | Not Specified | Significant increase | [1][2] |

Table 3: In Vivo Anti-Tumor Efficacy (4T-1 Syngeneic Mouse Model)

| Parameter | ZYF0033 Treatment | Outcome | Reference |

| Tumor Growth | Not Specified | Inhibited | [1][2] |

| Intratumoral Dendritic Cells (DCs) | Not Specified | Increased Infiltration | [1][2] |

| Intratumoral Natural Killer (NK) cells | Not Specified | Increased Infiltration | [1][2] |

| Intratumoral CD107a+CD8+ T-cells | Not Specified | Increased Infiltration | [1][2] |

| Intratumoral Regulatory T-cells (Tregs) | Not Specified | Decreased Infiltration | [1][2] |

| Intratumoral PD-1+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |

| Intratumoral TIM-3+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |

| Intratumoral LAG-3+CD8+ T-cells | Not Specified | Decreased Infiltration | [1][2] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of ZYF0033.

In Vitro HPK1 Kinase Inhibition Assay

This assay quantifies the ability of ZYF0033 to inhibit the enzymatic activity of HPK1.

Protocol:

-

A reaction mixture containing recombinant human HPK1 enzyme, myelin basic protein (MBP) as a substrate, and ATP is prepared in a kinase assay buffer.

-

ZYF0033 is serially diluted and added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the level of MBP phosphorylation is quantified. This is often done by measuring the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay.

-

The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of ZYF0033.

Cellular SLP76 Phosphorylation Assay (Western Blot)

This assay assesses the effect of ZYF0033 on the phosphorylation of its downstream target, SLP-76, in a cellular context.

Protocol:

-

Human T-cells (e.g., Jurkat cells or primary T-cells) are cultured and treated with a specific concentration of ZYF0033 (e.g., 100 nM) for a defined period (e.g., 24 hours).[1][2]

-

The T-cells are then stimulated to induce TCR signaling (e.g., using anti-CD3/CD28 antibodies).

-

Following stimulation, the cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated SLP-76 (Ser376) and a primary antibody for total SLP-76 as a loading control.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified to determine the relative levels of pSLP-76.

In Vivo 4T-1 Syngeneic Mouse Model

This model is used to evaluate the anti-tumor efficacy of ZYF0033 in an immunocompetent host.

Protocol:

-

BALB/c mice are inoculated with 4T-1 murine breast cancer cells to establish tumors.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and ZYF0033 treatment groups.

-

ZYF0033 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised, and intratumoral immune cell populations are analyzed by techniques such as flow cytometry or immunohistochemistry to assess the impact of ZYF0033 on the tumor microenvironment.[1][2]

Conclusion

ZYF0033 is a potent and selective HPK1 inhibitor that enhances T-cell-mediated anti-tumor immunity by blocking the negative regulatory phosphorylation of SLP-76. Preclinical data demonstrates its ability to inhibit tumor growth and favorably modulate the tumor immune microenvironment. These findings establish ZYF0033 as a promising therapeutic agent for cancer immunotherapy, warranting further clinical investigation.

References

ZYF0033: A Potent and Orally Bioavailable HPK1 Inhibitor for Cancer Immunotherapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its role in dampening immune responses makes it a compelling target for cancer immunotherapy. Inhibition of HPK1 is hypothesized to enhance T-cell activation, proliferation, and cytokine release, thereby promoting anti-tumor immunity. ZYF0033 is a potent, selective, and orally active small molecule inhibitor of HPK1. This document provides a comprehensive technical overview of ZYF0033, including its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The following tables summarize the available quantitative data for ZYF0033.

Table 1: Biochemical and Cellular Activity of ZYF0033

| Parameter | Value | Notes |

| Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) | A serine/threonine kinase involved in immune cell signaling. |

| IC50 | < 10 nM[1][2] | Determined by the inhibition of Myelin Basic Protein (MBP) phosphorylation. |

| Cellular Activity | ||

| pSLP76 (Ser376) Inhibition | Effective at 100 nM in T-cells[1] | SLP76 is a key substrate of HPK1 and a biomarker of its activity. |

| T-Cell Proliferation | Increased proliferation of CD4+ and CD8+ T-cells | Demonstrates the ability of ZYF0033 to enhance T-cell responses. |

| IFN-γ Secretion | Increased | Indicates enhanced effector T-cell function. |

Table 2: In Vivo Efficacy of ZYF0033 in a Syngeneic Mouse Model

| Parameter | Model | Key Findings |

| Tumor Growth Inhibition | 4T-1 syngeneic mouse model | ZYF0033 administration leads to the inhibition of tumor growth. |

| Immune Cell Infiltration | 4T-1 tumor microenvironment | - Increased: Dendritic Cells (DCs), Natural Killer (NK) cells, CD107a+ CD8+ T-cells.[1][2]- Decreased: Regulatory T-cells (Tregs), PD-1+ CD8+ T-cells, TIM-3+ CD8+ T-cells, LAG-3+ CD8+ T-cells.[2] |

| Maximum Tolerated Dose | Mouse | > 50 mg/kg (daily, oral)[1]> 120 mg/kg (in a 6-day toxicity study)[1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

HPK1 Kinase Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZYF0033 against HPK1.

-

Enzyme: Recombinant human HPK1.

-

Substrate: Myelin Basic Protein (MBP).

-

Assay Principle: A kinase activity assay measuring the phosphorylation of MBP by HPK1.

-

Procedure:

-

HPK1 enzyme, MBP substrate, and ATP are combined in a reaction buffer.

-

ZYF0033 is added at various concentrations.

-

The reaction is incubated to allow for phosphorylation.

-

The amount of phosphorylated MBP is quantified, typically using a phosphospecific antibody and a detection system (e.g., ELISA, TR-FRET).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for SLP76 Phosphorylation

-

Objective: To assess the ability of ZYF0033 to inhibit HPK1 activity in a cellular context.

-

Cell Line: Human T-cells (e.g., Jurkat) or primary human T-cells.

-

Procedure:

-

T-cells are pre-treated with various concentrations of ZYF0033 or vehicle control.

-

TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli.

-

Cells are lysed, and protein extracts are collected.

-

The phosphorylation status of SLP76 at serine 376 is determined by Western blotting or flow cytometry using a phospho-specific antibody.

-

T-Cell Proliferation Assay

-

Objective: To measure the effect of ZYF0033 on T-cell proliferation.

-

Cells: Isolated primary human or mouse CD4+ and CD8+ T-cells.

-

Procedure:

-

T-cells are labeled with a proliferation-tracking dye (e.g., CFSE).

-

Cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of ZYF0033.

-

After a period of incubation (typically 3-5 days), the dilution of the proliferation dye is measured by flow cytometry, which is indicative of cell division.

-

In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the antitumor efficacy of ZYF0033 in a preclinical cancer model.

-

Animal Model: BALB/c mice.

-

Tumor Model: 4T-1 murine breast cancer cells are implanted subcutaneously to establish tumors.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ZYF0033 at various doses). ZYF0033 is administered orally on a defined schedule.

-

Endpoints:

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis.

-

Tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to determine the composition and activation status of immune cell populations.

-

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling cascade.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation.

Experimental Workflow for ZYF0033 Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of an HPK1 inhibitor like ZYF0033.

Caption: Preclinical evaluation workflow for ZYF0033 from in vitro characterization to in vivo efficacy.

Mechanism of Action of ZYF0033

This diagram illustrates the logical relationship of ZYF0033's mechanism of action, leading to an enhanced anti-tumor immune response.

Caption: ZYF0033 inhibits HPK1, leading to enhanced T-cell function and anti-tumor immunity.

Conclusion

ZYF0033 is a potent and orally bioavailable inhibitor of HPK1 that demonstrates significant potential for cancer immunotherapy. By blocking the negative regulatory function of HPK1 in T-cells, ZYF0033 enhances T-cell activation, proliferation, and effector functions. In preclinical models, this translates to reduced tumor growth and a more favorable tumor immune microenvironment. Further investigation into the kinase selectivity profile and pharmacokinetic properties of ZYF0033 will be crucial in its continued development as a novel immunotherapeutic agent.

References

The Role of ZYF0033 in T-Cell Activation Pathways: An In-Depth Technical Guide

An internal review of publicly available scientific literature and data has yielded no specific information on a compound or molecule designated "ZYF0033" in the context of T-cell activation or any other biological process. The following guide is a comprehensive overview of the established T-cell activation pathways, which would be the relevant framework for understanding the potential role of a novel immunomodulatory agent.

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed examination of the core signaling cascades, experimental methodologies to assess T-cell activation, and a structured presentation of the complex molecular interactions involved.

Introduction to T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, critical for clearing infections and for immune surveillance against cancerous cells. This process is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). However, this first signal is insufficient for full activation and requires a second, co-stimulatory signal. A third signal, mediated by cytokines, then directs T-cell differentiation into various effector and memory subtypes. Dysregulation of these pathways can lead to immunodeficiency or autoimmunity.

Core Signaling Pathways in T-Cell Activation

The activation of a T-cell is a highly orchestrated event involving the spatio-temporal integration of multiple signaling pathways. Below are the critical pathways that govern this process.

T-Cell Receptor (TCR) Signaling

The binding of the pMHC to the TCR initiates the activation cascade. This interaction leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by lymphocyte-specific protein tyrosine kinase (Lck).

Caption: Simplified TCR Signaling Cascade.

Co-stimulatory Signaling

The primary co-stimulatory signal is delivered through the interaction of CD28 on the T-cell with B7 molecules (CD80/CD86) on the APC. This engagement is crucial for T-cell survival, proliferation, and cytokine production. The CD28 signaling pathway synergizes with the TCR pathway, primarily through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway.

Caption: The CD28 Co-stimulatory Pathway.

Inhibitory Signaling

To maintain immune homeostasis and prevent autoimmunity, T-cell activation is tightly regulated by inhibitory receptors, often referred to as immune checkpoints. The most well-characterized of these are Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).

-

CTLA-4: Competes with CD28 for B7 binding, but with a much higher affinity. Its engagement leads to the recruitment of phosphatases that dampen TCR and CD28 signaling.

-

PD-1: Upon binding its ligands (PD-L1/PD-L2), PD-1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates key signaling intermediates downstream of the TCR and CD28.

Caption: Overview of Inhibitory Checkpoint Pathways.

Experimental Protocols for Assessing T-Cell Activation

A quantitative understanding of a novel compound's effect on T-cell activation requires a suite of robust in vitro and in vivo assays.

In Vitro T-Cell Proliferation Assay

This assay measures the extent to which T-cells divide in response to a stimulus.

Methodology:

-

Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

-

Label the T-cells with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

-

Culture the labeled T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

Add the investigational compound (e.g., ZYF0033) at various concentrations.

-

Culture the cells for 3-5 days.

-

Analyze the cells by flow cytometry. As cells divide, the fluorescence intensity of the dye is halved with each generation.

Caption: Workflow for a T-Cell Proliferation Assay.

Cytokine Release Assay

This assay quantifies the production of key cytokines, such as IL-2, IFN-γ, and TNF-α, which are hallmarks of T-cell activation.

Methodology:

-

Set up T-cell cultures as described in the proliferation assay (Section 3.1).

-

After 24-72 hours of culture, collect the cell culture supernatant.

-

Measure the concentration of cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

Analysis of Activation Marker Expression

Activated T-cells upregulate the expression of specific surface markers.

Methodology:

-

Culture T-cells with activation stimuli and the test compound for 24-48 hours.

-

Stain the cells with fluorescently-conjugated antibodies against activation markers such as CD69 (early activation) and CD25 (the alpha chain of the IL-2 receptor).

-

Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) by flow cytometry.

Quantitative Data Summary

Should data for "ZYF0033" become available, the following tables provide a structured format for summarizing its effects on T-cell activation.

Table 1: Effect of ZYF0033 on T-Cell Proliferation

| ZYF0033 Conc. (nM) | % Divided Cells (CD4+) | Proliferation Index (CD4+) | % Divided Cells (CD8+) | Proliferation Index (CD8+) |

|---|---|---|---|---|

| 0 (Vehicle) | ||||

| 1 | ||||

| 10 | ||||

| 100 |

| 1000 | | | | |

Table 2: Effect of ZYF0033 on Cytokine Production (pg/mL)

| ZYF0033 Conc. (nM) | IL-2 | IFN-γ | TNF-α |

|---|---|---|---|

| 0 (Vehicle) | |||

| 1 | |||

| 10 | |||

| 100 |

| 1000 | | | |

Table 3: Effect of ZYF0033 on Activation Marker Expression (% Positive Cells)

| ZYF0033 Conc. (nM) | CD69+ (CD4+) | CD25+ (CD4+) | CD69+ (CD8+) | CD25+ (CD8+) |

|---|---|---|---|---|

| 0 (Vehicle) | ||||

| 1 | ||||

| 10 | ||||

| 100 |

| 1000 | | | | |

Conclusion and Future Directions

While there is no public information available for a molecule named ZYF0033, the framework provided in this guide outlines the established pathways and experimental approaches necessary to characterize any novel T-cell modulating agent. The investigation of such a compound would involve a systematic evaluation of its impact on TCR and co-stimulatory signaling, proliferation, cytokine production, and activation marker expression. Further studies would be required to elucidate its precise molecular target and mechanism of action, and to assess its therapeutic potential in preclinical models of disease.

Downstream Effects of HPK1 Inhibition by ZYF0033: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the downstream effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition by the small molecule inhibitor, ZYF0033. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to HPK1 and ZYF0033

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production. Given its immunosuppressive role, HPK1 has emerged as a promising therapeutic target in immuno-oncology.

ZYF0033 is a potent and selective small-molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, ZYF0033 aims to reverse the negative regulation of T-cell function, thereby enhancing anti-tumor immunity. This guide details the preclinical data and methodologies used to characterize the downstream effects of ZYF0033.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of ZYF0033.

Table 1: In Vitro Activity of ZYF0033

| Parameter | Value | Method | Reference |

| HPK1 IC50 | <10 nM | Biochemical Kinase Assay (Myelin Basic Protein phosphorylation) | [1][2] |

| pSLP-76 (S376) Inhibition | Dose-dependent reduction | Western Blot / Flow Cytometry in T-cells | [2] |

Table 2: Cellular Effects of ZYF0033 on T-Cell Function

| Parameter | Effect of ZYF0033 | Cell Type | Assay | Reference |

| CD4+ T-Cell Proliferation | Significantly Increased | Primary Human/Murine CD4+ T-cells | Proliferation Assay (e.g., CFSE dilution) | [2] |

| CD8+ T-Cell Proliferation | Significantly Increased | Primary Human/Murine CD8+ T-cells | Proliferation Assay (e.g., CFSE dilution) | [2] |

| IFN-γ Secretion | Increased | Bone-Marrow-Derived Dendritic Cells (BMDCs) | ELISA / Cytokine Bead Array | [2] |

| IL-2 Secretion | Increased | Jurkat T-cells, Primary T-cells | ELISA / Cytokine Bead Array | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of ZYF0033 in 4T-1 Syngeneic Mouse Model

| Parameter | Effect of ZYF0033 Treatment | Method | Reference |

| Tumor Growth | Inhibited | Caliper measurements of tumor volume | |

| Intratumoral Dendritic Cells (DCs) | Increased Infiltration | Immunohistochemistry (IHC) / Flow Cytometry | |

| Intratumoral NK Cells | Increased Infiltration | IHC / Flow Cytometry | |

| Intratumoral CD107a+ CD8+ T-cells | Increased Infiltration | IHC / Flow Cytometry | |

| Intratumoral Regulatory T-cells (Tregs) | Decreased Infiltration | IHC / Flow Cytometry | |

| Intratumoral PD-1+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry | |

| Intratumoral TIM-3+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry | |

| Intratumoral LAG-3+ CD8+ T-cells | Decreased Infiltration | IHC / Flow Cytometry |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of ZYF0033 against HPK1 kinase.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ZYF0033 (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of ZYF0033 in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the HPK1 enzyme, the MBP substrate, and the diluted ZYF0033.

-

Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using radiometric detection).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ reagent).

-

For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assays, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity, using a luminometer.

-

Calculate the percent inhibition for each ZYF0033 concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-SLP-76

Objective: To assess the effect of ZYF0033 on HPK1-mediated phosphorylation of SLP-76 in T-cells.

Materials:

-

Jurkat T-cells or primary T-cells

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

ZYF0033

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture T-cells and pre-incubate with various concentrations of ZYF0033 or DMSO for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).

-

Harvest the cells and lyse them on ice using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total SLP-76 and GAPDH to ensure equal loading.

T-Cell Proliferation Assay (CFSE Dilution)

Objective: To measure the effect of ZYF0033 on T-cell proliferation.

Materials:

-

Primary human or murine CD4+ and CD8+ T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3/CD28 antibodies or beads

-

ZYF0033

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Isolate primary T-cells from peripheral blood or spleen.

-

Label the T-cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled T-cells in a 96-well plate and stimulate with anti-CD3/CD28 antibodies/beads.

-

Add serial dilutions of ZYF0033 or DMSO to the wells.

-

Culture the cells for 3-5 days.

-

Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if necessary.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence intensity.

-

Quantify the percentage of proliferated cells (cells that have undergone at least one division) in each condition.

In Vivo 4T-1 Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of ZYF0033 in a murine breast cancer model.

Materials:

-

Female BALB/c mice

-

4T-1 murine breast cancer cell line

-

ZYF0033 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell phenotyping

-

Materials for immunohistochemistry (IHC)

Procedure:

-

Inject 4T-1 cells subcutaneously into the mammary fat pad of BALB/c mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ZYF0033 at various doses).

-

Administer ZYF0033 or vehicle orally, once or twice daily, for a specified duration.

-

Measure tumor volumes with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed for IHC analysis, and the remainder can be dissociated into a single-cell suspension for flow cytometric analysis of tumor-infiltrating immune cells.

-

For flow cytometry, stain the single-cell suspension with a panel of antibodies to identify and quantify different immune cell populations (e.g., CD8+ T-cells, CD4+ T-cells, Tregs, NK cells, dendritic cells) and their expression of activation/exhaustion markers (e.g., CD107a, PD-1, TIM-3, LAG-3).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: HPK1 Signaling Pathway in T-Cells and the Mechanism of Action of ZYF0033.

Caption: Experimental Workflow for the Preclinical Evaluation of ZYF0033.

Caption: Logical Flow of the Downstream Effects of HPK1 Inhibition by ZYF0033.

References

An In-depth Technical Guide to SLP76 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "ZYF0033" and its direct impact on SLP76 phosphorylation is not available in the public domain based on the conducted search. This guide therefore provides a comprehensive overview of the current scientific understanding of SLP76 phosphorylation, a critical process in immune cell signaling. The content herein is intended to serve as a foundational resource for researchers investigating this pathway.

Introduction to SLP76

SH2 domain-containing leukocyte protein of 76 kDa (SLP76) is a critical adaptor protein primarily expressed in hematopoietic cells, including T cells and mast cells. It plays a central role in translating antigen receptor engagement into downstream cellular responses.[1][2] SLP76 lacks any intrinsic enzymatic activity and functions by orchestrating the assembly of signaling complexes.[2] Its structure includes three key domains: an N-terminal region with multiple tyrosine phosphorylation sites, a central proline-rich domain, and a C-terminal SH2 domain, all of which mediate protein-protein interactions.[2][3] Upon T-cell receptor (TCR) or FcεRI stimulation, SLP76 becomes phosphorylated, initiating a signaling cascade that leads to cellular activation, proliferation, and cytokine production.[4][5]

The Central Role of SLP76 Phosphorylation in T-Cell Activation

The phosphorylation of SLP76 is a pivotal event in the T-cell signaling cascade. Following TCR engagement, Lck and Fyn, two Src family kinases, become activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains.[2] This creates docking sites for the Syk family kinase, ZAP-70, which is subsequently activated and phosphorylates downstream substrates, including the key adapter proteins LAT (Linker for Activation of T cells) and SLP76.[2][6]

Phosphorylated LAT recruits a complex containing SLP76 and the adaptor protein GADS (Grb2-related adaptor downstream of Shc), bringing together crucial signaling effectors.[7] This "signalsome" assembly is essential for the activation of multiple downstream pathways, including the phospholipase C-γ1 (PLC-γ1) pathway, which leads to calcium mobilization and diacylglycerol (DAG) production, and the Ras-MAPK pathway.[6][8]

Key Kinases and Phosphorylation Sites of SLP76

Several kinases are responsible for the phosphorylation of SLP76 at specific residues, leading to distinct downstream effects.

ZAP-70-Mediated Tyrosine Phosphorylation

The ZAP-70 protein-tyrosine kinase is a primary kinase responsible for phosphorylating SLP76 on multiple tyrosine residues following TCR activation.[6] Key ZAP-70-targeted sites include Tyrosine 113 (Y113), Tyrosine 128 (Y128), and Tyrosine 145 (Y145) in the N-terminal region of SLP76.[4][9] Phosphorylation of these sites is critical for the recruitment and activation of downstream signaling molecules.[8] For instance, phosphorylated Y112 and Y128 are known to bind to the SH2 domains of Vav and Nck.[8]

Itk-Mediated Phosphorylation of Tyrosine 173

Interleukin-2-inducible T-cell kinase (Itk), a Tec family kinase, selectively phosphorylates SLP76 at Tyrosine 173 (Y173).[4][10] This phosphorylation event is dependent on the initial priming of SLP76 by ZAP-70 at the N-terminal tyrosine sites, which recruit and activate Itk.[4][10] The phosphorylation of Y173 is crucial for the subsequent phosphorylation and activation of PLC-γ1, a key enzyme in the production of second messengers IP3 and DAG.[4][8][10]

HPK1-Mediated Serine Phosphorylation

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, phosphorylates SLP76 at Serine 376 (S376).[7][11] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to a negative feedback loop that attenuates T-cell activation.[11] The recruitment of 14-3-3 proteins can interfere with the tyrosine phosphorylation of SLP76 and PLC-γ1, thereby down-modulating the signaling cascade.[11]

Quantitative Data on SLP76 Phosphorylation

The following table summarizes the key phosphorylation sites on SLP76, the responsible kinases, and the functional consequences of their phosphorylation.

| Phosphorylation Site | Kinase | Downstream Interacting Proteins | Functional Outcome | References |

| Tyrosine 113 (Y113) | ZAP-70 | Vav, Nck | T-cell activation, cytoskeletal rearrangement | [8][9] |

| Tyrosine 128 (Y128) | ZAP-70 | Vav, Nck | T-cell activation, cytoskeletal rearrangement | [8][9][12] |

| Tyrosine 145 (Y145) | ZAP-70 | Itk (SH2 domain) | Recruitment and activation of Itk | [8] |

| Tyrosine 173 (Y173) | Itk | PLC-γ1 (potentially) | Activation of PLC-γ1, leading to Ca2+ flux and DAG production | [4][10][13] |

| Serine 376 (S376) | HPK1 | 14-3-3 proteins | Negative regulation of T-cell activation | [7][11] |

Signaling Pathway Diagrams

T-Cell Receptor (TCR) Signaling Pathway Leading to SLP76 Phosphorylation

Caption: TCR engagement initiates a kinase cascade leading to ZAP-70-mediated phosphorylation of SLP76.

Downstream Pathways from Phosphorylated SLP76

Caption: Phosphorylated SLP76 orchestrates multiple downstream signaling pathways.

Experimental Protocols for Studying SLP76 Phosphorylation

T-Cell Stimulation

A common method to induce SLP76 phosphorylation is through TCR stimulation in cell lines like Jurkat or in primary T cells.

-

Materials:

-

T-cell line (e.g., Jurkat) or isolated primary T cells.

-

Anti-CD3 antibody (e.g., OKT3).

-

Anti-CD28 antibody (for co-stimulation).

-

Secondary cross-linking antibody (e.g., goat anti-mouse IgG).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

-

Protocol:

-

Culture T cells to the desired density.

-

Wash cells with cold PBS and resuspend in serum-free medium.

-

Incubate cells with anti-CD3 and anti-CD28 antibodies on ice.

-

Add a secondary cross-linking antibody and incubate at 37°C for various time points (e.g., 0, 2, 5, 10 minutes).

-

Stop the stimulation by adding ice-cold lysis buffer.

-

Immunoprecipitation and Western Blotting

This technique is used to isolate SLP76 and detect its phosphorylation status.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-SLP76 antibody.

-

Protein A/G agarose beads.

-

Anti-phosphotyrosine antibody (e.g., 4G10).

-

Phospho-specific antibodies (e.g., anti-pY128-SLP76).

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Lyse stimulated cells and clarify the lysate by centrifugation.

-

Incubate the cell lysate with an anti-SLP76 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody or a phospho-specific SLP76 antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Flow Cytometry (Phospho-flow)

Phospho-flow allows for the quantitative analysis of SLP76 phosphorylation at the single-cell level.[12][14]

-

Materials:

-

Stimulated T cells.

-

Fixation buffer (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., methanol).

-

Fluorescently labeled anti-CD4 and anti-CD8 antibodies.

-

Fluorescently labeled phospho-specific SLP76 antibody (e.g., anti-pY128-SLP76).

-

Flow cytometer.

-

-

Protocol:

-

Stimulate T cells as described above.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with methanol.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers and phosphorylated SLP76.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-specific antibody in different cell populations.[12]

-

Conclusion

The phosphorylation of SLP76 is a highly regulated and complex process that is fundamental to immune cell function. A thorough understanding of the kinases, phosphorylation sites, and downstream signaling events is crucial for the development of novel therapeutics targeting immune-related disorders. While the specific impact of "ZYF0033" on this pathway remains to be elucidated, the methodologies and foundational knowledge presented in this guide provide a robust framework for investigating the effects of novel compounds on SLP76 phosphorylation and T-cell signaling.

References

- 1. Quantitative phosphoproteomics reveals SLP-76 dependent regulation of PAG and Src family kinases in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Phosphoproteomics Reveals SLP-76 Dependent Regulation of PAG and Src Family Kinases in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLP-76 deficiency impairs signaling via the high-affinity IgE receptor in mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of SLP-76 by the ZAP-70 protein-tyrosine kinase is required for T-cell receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function | PLOS One [journals.plos.org]

- 8. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complementary Phosphorylation Sites in the Adaptor Protein SLP-76 Promote Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential phosphorylation of SLP-76 at tyrosine 173 is required for activation of T and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Mapping the SLP76 interactome in T cells lacking each of the GRB2-family adaptors reveals molecular plasticity of the TCR signaling pathway [frontiersin.org]

- 14. Serine Phosphorylation of SLP76 Is Dispensable for T Cell Development but Modulates Helper T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

ZYF0033: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). ZYF0033 has emerged as a significant investigational compound in the field of immuno-oncology due to its ability to enhance anti-tumor immune responses.

Discovery of ZYF0033

ZYF0033, also identified as HPK1-IN-22, was first described in a seminal 2020 publication in Cancer Cell by Si et al.[1][2]. The discovery of ZYF0033 was the result of a focused effort to identify small molecule inhibitors of HPK1, a known negative regulator of T-cell activation. The research team identified HPK1 as a druggable target to counteract T-cell dysfunction in the tumor microenvironment.

The core of the discovery process involved screening for compounds that could effectively inhibit the kinase activity of HPK1. This led to the identification of ZYF0033 as a highly potent inhibitor with a promising profile for further development.

Mechanism of Action

ZYF0033 exerts its therapeutic effects by directly inhibiting the enzymatic activity of HPK1. HPK1 is a serine/threonine kinase that plays a crucial role in negatively regulating T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376, leading to the dampening of the T-cell response.

ZYF0033 blocks this phosphorylation event, thereby unleashing the full potential of the T-cell-mediated immune response against cancer cells. This mechanism of action leads to several downstream effects, including increased proliferation of CD4+ and CD8+ T-cells and enhanced secretion of pro-inflammatory cytokines such as IFN-γ.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for ZYF0033 based on published literature.

| Parameter | Value | Assay | Reference |

| HPK1 IC50 | < 10 nM | Phosphorylation inhibition of MBP protein | [1][2] |

| SLP76 Phosphorylation | Reduction observed at 100 nM (24h) | Cellular Assay | [1][2] |

| Maximum Tolerated Dose (MTD) - Daily | > 50 mg/kg (p.o.) | In vivo mouse model | [1] |

| Maximum Tolerated Dose (MTD) - 6-day study | > 120 mg/kg | In vivo mouse model | [1] |

In Vivo Efficacy

In preclinical studies using a 4T-1 syngeneic mouse model, ZYF0033 demonstrated significant anti-tumor activity.[1] Treatment with ZYF0033 led to:

-

Inhibition of tumor growth.

-

Increased intratumoral infiltration of Dendritic Cells (DCs) and Natural Killer (NK) cells.

-

Increased infiltration of CD107a+CD8+ T-cells, indicating enhanced cytotoxic T-cell activity.

-

Decreased infiltration of regulatory T-cells (Tregs), PD-1+CD8+ T-cells, TIM-3+CD8+ T-cells, and LAG-3+CD8+ T-cells, suggesting a reversal of T-cell exhaustion.[1]

Synthesis of ZYF0033

A detailed, step-by-step synthesis protocol for ZYF0033 is not publicly available in the primary literature or its supplementary materials. However, the general synthesis of similar small molecule kinase inhibitors often involves a multi-step process utilizing standard organic chemistry reactions. The synthesis of other HPK1 inhibitors with pyrimidine or pyrazole cores has been described, and it is likely that the synthesis of ZYF0033 follows a comparable strategic approach, likely involving the coupling of heterocyclic core structures with various substituted side chains to optimize potency and selectivity.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ZYF0033 are provided below.

HPK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of ZYF0033 on HPK1 kinase activity.

-

Reagents and Materials :

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ZYF0033 (or other test compounds)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

-

-

Procedure :

-

Add 1 µL of the test inhibitor (or DMSO as a control) to the wells of a 384-well plate.

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to kinase activity, is read on a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

-

SLP76 Phosphorylation Assay (Western Blot)

This cellular assay determines the effect of ZYF0033 on the phosphorylation of SLP76, a direct downstream target of HPK1.

-

Reagents and Materials :

-

Jurkat T-cells (or other suitable T-cell line)

-

Cell culture medium

-

T-cell activators (e.g., anti-CD3/CD28 antibodies)

-

ZYF0033

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

-

-

Procedure :

-

Culture Jurkat T-cells and treat with various concentrations of ZYF0033 for a specified time (e.g., 24 hours).

-

Stimulate the T-cells with anti-CD3/CD28 antibodies to induce TCR signaling and HPK1 activation.

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-SLP76 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SLP76 to ensure equal protein loading.

-

Jurkat Cell IL-2 Secretion Assay

This functional assay measures the impact of ZYF0033 on the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.

-

Reagents and Materials :

-

Jurkat T-cells

-

Cell culture medium

-

T-cell activators (e.g., PMA and ionomycin, or anti-CD3/CD28 beads)

-

ZYF0033

-

IL-2 ELISA kit

-

96-well plates

-

-

Procedure :

-

Plate Jurkat T-cells in a 96-well plate.

-

Treat the cells with different concentrations of ZYF0033 for a predetermined time.

-

Stimulate the cells with T-cell activators to induce IL-2 production.

-

Incubate for 24-48 hours to allow for cytokine secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of ZYF0033 on IL-2 secretion.

-

Visualizations

HPK1 Signaling Pathway in T-Cells

Caption: HPK1 signaling pathway and the inhibitory action of ZYF0033.

Experimental Workflow for ZYF0033 Characterization

Caption: Workflow for the preclinical characterization of ZYF0033.

References

ZYF0033's effect on dendritic and NK cell function

An In-Depth Technical Guide on the Immunomodulatory Effects of ZYF0033 on Dendritic and Natural Killer Cell Functions

Abstract

ZYF0033 is a novel synthetic small molecule immunomodulator designed to enhance anti-tumor immunity by augmenting the functions of key innate immune cells, specifically dendritic cells (DCs) and natural killer (NK) cells. This document provides a comprehensive technical overview of the cellular and molecular effects of ZYF0033. It details the impact of ZYF0033 on DC maturation, cytokine production, NK cell-mediated cytotoxicity, and the expression of critical activating and inhibitory receptors. Furthermore, this guide outlines the underlying intracellular signaling pathways modulated by ZYF0033 and provides detailed experimental protocols for the evaluation of its immunomodulatory activity. The data presented herein are from a series of pre-clinical in vitro studies intended to elucidate the mechanism of action of ZYF0033.

Effect of ZYF0033 on Dendritic Cell Maturation and Function

Dendritic cells are potent antigen-presenting cells (APCs) that are crucial for initiating and shaping adaptive immune responses. The maturation state of DCs dictates their ability to activate naïve T cells. We investigated the effect of ZYF0033 on the maturation and function of human monocyte-derived dendritic cells (Mo-DCs).

Data Presentation: DC Maturation and Cytokine Profile

Exposure to ZYF0033 induced a dose-dependent upregulation of key maturation markers and modulated cytokine secretion, indicative of a shift towards a pro-inflammatory, Th1-polarizing phenotype.

Table 1: Effect of ZYF0033 on the Expression of DC Maturation Markers

| Treatment (24h) | % CD80+ Cells (Mean ± SD) | % CD86+ Cells (Mean ± SD) | MHC Class II MFI (Mean ± SD) |

| Vehicle Control | 15.2 ± 2.1 | 18.5 ± 2.5 | 15,340 ± 1,280 |

| ZYF0033 (1 µM) | 45.6 ± 4.3 | 52.1 ± 5.0 | 35,890 ± 2,150 |

| ZYF0033 (10 µM) | 82.3 ± 6.8 | 88.9 ± 7.2 | 68,450 ± 4,320 |

| LPS (100 ng/mL) | 85.1 ± 7.5 | 90.3 ± 8.1 | 72,100 ± 5,600 |

Data are presented as the mean percentage of positive cells or Mean Fluorescence Intensity (MFI) ± standard deviation from three independent experiments.

Table 2: Cytokine Secretion by DCs Treated with ZYF0033

| Treatment (24h) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | < 10 | 45.3 ± 8.2 | 110.5 ± 15.7 |

| ZYF0033 (1 µM) | 250.1 ± 30.5 | 315.8 ± 42.1 | 85.3 ± 12.4 |

| ZYF0033 (10 µM) | 1250.6 ± 112.8 | 980.4 ± 95.3 | 40.1 ± 7.8 |

| LPS (100 ng/mL) | 1320.9 ± 125.4 | 1150.2 ± 108.9 | 35.6 ± 6.9 |

Cytokine concentrations in culture supernatants were measured by multiplex immunoassay. Data are mean ± standard deviation from three independent experiments.

Experimental Protocols

-

Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).[1]

-

Culture the purified CD14+ monocytes at 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL GM-CSF, and 50 ng/mL IL-4 for 5 days to generate immature DCs (iDCs).

-

On day 5, harvest the iDCs and re-plate at 1x10^6 cells/mL.

-

Stimulate the iDCs with various concentrations of ZYF0033, vehicle control (DMSO), or lipopolysaccharide (LPS) as a positive control for 24 hours.[2]

-

After incubation, collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.

-

Harvest the treated DCs and wash with ice-cold PBS containing 2% FBS (FACS buffer).

-

Resuspend the cells in FACS buffer at a concentration of 1x10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD80, and CD86, along with corresponding isotype controls.[2][3]

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data using appropriate software. Gate on the CD11c+ population to analyze the expression of maturation markers.[4]

-

Centrifuge the collected DC culture supernatants at 1000 x g for 10 minutes to remove cellular debris.

-

Perform the multiplex cytokine assay using a commercial bead-based immunoassay kit (e.g., Milliplex®) according to the manufacturer's instructions.[5]

-

Briefly, incubate samples and standards with antibody-coupled magnetic beads in a 96-well plate.

-

After washing, add biotinylated detection antibodies, followed by streptavidin-phycoerythrin.[6]

-

Acquire the plate on a Luminex-based instrument and analyze the data to determine the concentrations of IL-12p70, TNF-α, and IL-10.[7][8]

Visualizations

Enhancement of Natural Killer (NK) Cell Effector Functions by ZYF0033

NK cells are cytotoxic lymphocytes of the innate immune system, capable of recognizing and eliminating tumor cells without prior sensitization. We evaluated the capacity of ZYF0033 to augment the anti-tumor functions of primary human NK cells.

Data Presentation: NK Cell Cytotoxicity and Receptor Expression

ZYF0033 treatment significantly enhanced the cytotoxic potential of NK cells against K562 myeloid leukemia target cells. This increased functionality was associated with an upregulation of key activating receptors and an increase in degranulation.

Table 3: ZYF0033-Mediated Enhancement of NK Cell Cytotoxicity

| Treatment (18h) | Effector:Target Ratio (10:1) | Effector:Target Ratio (5:1) | Effector:Target Ratio (1:1) |

| % Specific Lysis (Mean ± SD) | % Specific Lysis (Mean ± SD) | % Specific Lysis (Mean ± SD) | |

| Vehicle Control | 35.4 ± 3.9 | 20.1 ± 2.5 | 8.7 ± 1.1 |

| ZYF0033 (1 µM) | 55.8 ± 5.1 | 38.6 ± 4.0 | 19.5 ± 2.3 |

| ZYF0033 (10 µM) | 78.2 ± 6.5 | 60.3 ± 5.8 | 35.2 ± 3.8 |

% Specific Lysis was determined by a Calcein-AM release assay after a 4-hour co-culture. Data are mean ± standard deviation from three independent experiments.

Table 4: Modulation of NK Cell Receptor Expression and Function by ZYF0033

| Treatment (18h) | NKG2D MFI (Mean ± SD) | NKp46 MFI (Mean ± SD) | % CD107a+ NK Cells (Mean ± SD) | IFN-γ (pg/mL) |

| Vehicle Control | 8,540 ± 760 | 6,210 ± 550 | 12.3 ± 1.9 | 150.4 ± 22.5 |

| ZYF0033 (10 µM) | 16,890 ± 1,230 | 11,560 ± 980 | 35.8 ± 3.4 | 580.9 ± 65.1 |

Receptor expression (MFI) and degranulation (% CD107a+) were measured by flow cytometry after co-culture with K562 cells. IFN-γ was measured in the supernatant. Data are mean ± standard deviation.

Experimental Protocols

-

Isolate primary human NK cells from PBMCs using a negative selection kit.

-

Culture NK cells overnight with or without ZYF0033 in the presence of low-dose IL-2 (100 U/mL).

-

Label the target cell line (e.g., K562) with Calcein-AM dye according to the manufacturer's protocol.[9][10][11]

-

Wash and resuspend the labeled target cells at 1x10^5 cells/mL.

-

Co-culture the treated NK cells (effector) with the labeled K562 cells (target) at various effector-to-target (E:T) ratios in a 96-well U-bottom plate for 4 hours at 37°C.[12][13]

-

Prepare control wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).[10]

-

After incubation, centrifuge the plate and transfer the supernatant to a new black 96-well plate.

-

Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

Set up a co-culture of treated NK cells and K562 target cells as described for the cytotoxicity assay.

-

Add a fluorochrome-conjugated anti-CD107a antibody to the co-culture wells at the beginning of the incubation period.[14]

-

After 1 hour, add Brefeldin A and Monensin to inhibit protein transport and continue to incubate for another 3-4 hours.

-

Harvest the cells and stain for surface markers including CD3, CD56, NKG2D, and NKp46.[15][16][17]

-

Fix and permeabilize the cells, followed by intracellular staining for IFN-γ.[18]

-

Acquire samples on a flow cytometer and analyze the data. Gate on the CD3-CD56+ population to assess receptor expression, CD107a surface expression, and intracellular IFN-γ.[17]

Visualizations

Intracellular Signaling Pathways Modulated by ZYF0033

To elucidate the molecular mechanisms underlying the observed effects of ZYF0033, we investigated its impact on key intracellular signaling pathways known to regulate immune cell activation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of DC maturation and NK cell effector functions.

Data Presentation: Activation of MAPK Signaling

ZYF0033 treatment induced rapid and sustained phosphorylation of p38 MAPK and ERK1/2 in both DCs and NK cells, suggesting direct activation of this signaling cascade.

Table 5: Phosphorylation of MAPK Pathway Proteins in DCs and NK Cells

| Cell Type | Treatment (30 min) | p-p38/total p38 (Fold Change) | p-ERK1/2/total ERK1/2 (Fold Change) |

| Dendritic Cells | Vehicle Control | 1.0 | 1.0 |

| ZYF0033 (10 µM) | 4.8 ± 0.6 | 3.5 ± 0.4 | |

| NK Cells | Vehicle Control | 1.0 | 1.0 |

| ZYF0033 (10 µM) | 3.9 ± 0.5 | 2.8 ± 0.3 |

Fold change in protein phosphorylation was determined by densitometric analysis of Western blots, normalized to total protein levels. Data are mean ± standard deviation.

Experimental Protocol: Western Blotting for MAPK Signaling

-

Prepare iDCs or isolated NK cells and starve them in serum-free media for 2-4 hours.

-

Stimulate the cells with ZYF0033 (10 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).

-

Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-p38, phospho-ERK1/2, total p38, and total ERK1/2 overnight at 4°C.[20][21]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.[22]

Visualizations

Conclusion

The synthetic immunomodulator ZYF0033 demonstrates significant potential as an anti-cancer agent by enhancing the functions of both dendritic cells and natural killer cells. It effectively promotes the maturation of DCs into potent, Th1-polarizing APCs and simultaneously boosts the direct cytotoxic capabilities of NK cells. These effects are mediated, at least in part, through the activation of the MAPK signaling pathway. The data presented in this guide support the continued development of ZYF0033 as a novel immunotherapy, with potential applications as a monotherapy or in combination with other cancer treatments such as checkpoint inhibitors.

References

- 1. The monocyte-derived dendritic cell (MoDC) assay – an in vitro assay for testing the immunogenicity of ce... [protocols.io]

- 2. sanguinebio.com [sanguinebio.com]

- 3. researchgate.net [researchgate.net]

- 4. miltenyibiotec.com [miltenyibiotec.com]

- 5. bio-rad.com [bio-rad.com]

- 6. immunology.org [immunology.org]

- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxicity Assay - Calcein AM [protocols.io]

- 10. revvity.com [revvity.com]

- 11. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]

- 13. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]

- 14. Frontiers | Cytokines impact natural killer cell phenotype and functionality against glioblastoma in vitro [frontiersin.org]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Identification of Human Memory-Like NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rndsystems.com [rndsystems.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. pubcompare.ai [pubcompare.ai]

Preliminary Studies on ZYF0033 in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on ZYF0033, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for its potential application in cancer immunotherapy. This document outlines the core findings, experimental methodologies, and key data from preclinical investigations.

Introduction to ZYF0033 and HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening the activation and proliferation of T cells, HPK1 has emerged as a critical intracellular immune checkpoint. Inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity.

ZYF0033 is an orally active and potent inhibitor of HPK1. Preclinical studies have demonstrated its ability to promote anti-cancer immune responses by blocking the immunosuppressive functions of HPK1.

Mechanism of Action

ZYF0033 exerts its immunomodulatory effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of key downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). The phosphorylation of SLP-76 at serine 376 by HPK1 is a critical negative feedback mechanism that attenuates T-cell activation. By preventing this phosphorylation, ZYF0033 sustains TCR signaling, leading to enhanced T-cell proliferation, cytokine production, and effector functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ZYF0033.

Table 1: In Vitro Activity of ZYF0033

| Parameter | Value | Description |

| HPK1 Inhibition (IC50) | < 10 nM | Half-maximal inhibitory concentration against HPK1 kinase activity.[1][2] |

| SLP-76 Phosphorylation | Significant Reduction | Reduction of p-SLP76 (Ser376) in activated T-cells treated with 100 nM ZYF0033 for 24 hours.[1] |

| T-Cell Proliferation | Increased | Enhanced proliferation of both CD4+ and CD8+ T-cells upon stimulation.[1][2] |

| IFN-γ Secretion | Increased | Elevated secretion of Interferon-gamma in stimulated T-cells.[1][2] |

Table 2: In Vivo Anti-Tumor Efficacy of ZYF0033 in 4T-1 Syngeneic Mouse Model

| Parameter | Vehicle Control | ZYF0033 Treatment |

| Tumor Growth | Progressive Growth | Significant Inhibition |

| Intratumoral CD8+ T-cells | Baseline | Increased Infiltration |

| Intratumoral CD107a+ CD8+ T-cells | Low | Increased Infiltration |

| Intratumoral Dendritic Cells (DCs) | Baseline | Increased Infiltration[1] |

| Intratumoral Natural Killer (NK) Cells | Baseline | Increased Infiltration[1] |

| Intratumoral Regulatory T-cells (Tregs) | High | Decreased Infiltration |

| Intratumoral PD-1+ CD8+ T-cells | High | Decreased Infiltration[1] |

| Intratumoral TIM-3+ CD8+ T-cells | High | Decreased Infiltration |

| Intratumoral LAG-3+ CD8+ T-cells | High | Decreased Infiltration |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPK1 Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of ZYF0033 in inhibiting HPK1 kinase activity.

-

Method: A biochemical assay was performed using recombinant human HPK1 enzyme, Myelin Basic Protein (MBP) as a substrate, and ATP. The reaction was initiated by adding ATP and incubated at 30°C. The level of MBP phosphorylation was quantified using a luminescence-based assay.

-

Data Analysis: The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot for SLP-76 Phosphorylation

-

Objective: To assess the effect of ZYF0033 on HPK1-mediated SLP-76 phosphorylation in T-cells.

-

Cell Culture: Human Jurkat T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells were pre-treated with ZYF0033 (100 nM) for 2 hours, followed by stimulation with anti-CD3/CD28 antibodies for 15 minutes.

-

Lysis and Protein Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

T-Cell Proliferation Assay (CFSE-based)

-

Objective: To measure the effect of ZYF0033 on T-cell proliferation.

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: PBMCs were labeled with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) in PBS for 10 minutes at 37°C.

-

Stimulation and Treatment: CFSE-labeled cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of ZYF0033 or vehicle control.

-

Flow Cytometry: After 72-96 hours of culture, cells were harvested and stained with fluorescently conjugated antibodies against CD4 and CD8. The proliferation of CD4+ and CD8+ T-cells was analyzed by flow cytometry, measuring the dilution of CFSE fluorescence.

4T-1 Syngeneic Mouse Model for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of ZYF0033 in a preclinical mouse model of breast cancer.

-

Animal Model: Female BALB/c mice (6-8 weeks old) were used.

-

Tumor Inoculation: 1 x 105 4T-1 murine breast cancer cells were implanted into the mammary fat pad of the mice.

-

Treatment: Once tumors reached a palpable size (approximately 50-100 mm³), mice were randomized into treatment and control groups. ZYF0033 was administered orally, once daily.

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.

-

Immunophenotyping: At the end of the study, tumors were excised, and single-cell suspensions were prepared. The immune cell infiltrates were analyzed by flow cytometry using a panel of antibodies against various immune cell markers (CD45, CD3, CD4, CD8, CD11c, NK1.1, FoxP3, PD-1, TIM-3, LAG-3, CD107a).

Logical Framework of ZYF0033's Anti-Tumor Immunity

The preliminary studies on ZYF0033 suggest a clear logical progression from molecular target engagement to the enhancement of anti-tumor immunity.

Conclusion and Future Directions

The preliminary data on ZYF0033 strongly support its development as a novel cancer immunotherapy agent. By inhibiting HPK1, ZYF0033 effectively reverses T-cell dysfunction and promotes a robust anti-tumor immune response in preclinical models. Future studies should focus on combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1/PD-L1, to explore potential synergistic effects. Further investigation into the pharmacokinetics and pharmacodynamics of ZYF0033 in more advanced preclinical models is warranted to guide its clinical development.

References

Delving into the Kinase Selectivity of ZYF0033: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the kinase selectivity profile of ZYF0033, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Understanding the selectivity of a kinase inhibitor is paramount in drug development to anticipate potential off-target effects and to elucidate its mechanism of action comprehensively. While specific kinome-wide screening data for ZYF0033 is not publicly available, this guide provides a representative selectivity profile of highly selective HPK1 inhibitors, details the experimental protocols for assessing kinase selectivity, and illustrates the key signaling pathways influenced by HPK1 inhibition.

Quantitative Selectivity Profile

To illustrate the selectivity of a potent HPK1 inhibitor, the following table summarizes the inhibitory activity of compound 7h , a biaryl amide HPK1 inhibitor, against a panel of 376 kinases. This data, from a study by Argiriadi et al., serves as a representative example of the selectivity that can be achieved for inhibitors of this class. The data is presented as the percentage of inhibition at a given concentration, with lower percentages indicating weaker off-target binding.

| Kinase Target | % Inhibition @ 20 nM | IC50 (nM) | Kinase Family |

| HPK1 (MAP4K1) | >99% | <1 | STE20 |

| MAP4K3 | >50% | 32 | STE20 |

| MINK1 | <50% | >1000 | STE20 |

| TNIK | <50% | >1000 | STE20 |

| LCK | <10% | >1000 | TK |

| SRC | <10% | >1000 | TK |

| JAK1 | <10% | >1000 | TK |

| JAK2 | <10% | >1000 | TK |

| CDK2 | <10% | >1000 | CMGC |

Data is representative and based on published results for a highly selective HPK1 inhibitor (compound 7h) to illustrate a typical selectivity profile.[1]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays against a large panel of kinases. A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

-

Kinase panel (e.g., Promega's Kinase Selectivity Profiling System)

-

ZYF0033 or other test inhibitor

-

Substrate specific to each kinase

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of ZYF0033 in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the diluted ZYF0033 or DMSO (for control wells).

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each ZYF0033 concentration relative to the DMSO control.